molecular formula C11H20N4O B2590663 5-Amino-N-(sec-butyl)-1-isopropyl-1H-pyrazole-4-carboxamide CAS No. 1874322-64-1

5-Amino-N-(sec-butyl)-1-isopropyl-1H-pyrazole-4-carboxamide

Cat. No. B2590663
CAS RN: 1874322-64-1
M. Wt: 224.308
InChI Key: YZRDKLGVZLWNCI-UHFFFAOYSA-N
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Description

5-Amino-N-(sec-butyl)-1-isopropyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound has unique properties that make it a promising candidate for further exploration.

Mechanism of Action

The mechanism of action of 5-Amino-N-(sec-butyl)-1-isopropyl-1H-pyrazole-4-carboxamide varies depending on its application. In medicine, it has been found to inhibit the activity of certain enzymes involved in cancer cell growth. In agriculture, it acts as a neurotoxin to insects, causing paralysis and death. In environmental science, it binds to heavy metals and removes them from contaminated soil.
Biochemical and Physiological Effects:
Research on the biochemical and physiological effects of 5-Amino-N-(sec-butyl)-1-isopropyl-1H-pyrazole-4-carboxamide has shown that it can affect various systems in the body, including the nervous system, immune system, and cardiovascular system. It has been found to have both positive and negative effects, depending on the dose and duration of exposure.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Amino-N-(sec-butyl)-1-isopropyl-1H-pyrazole-4-carboxamide in lab experiments include its unique properties, which can lead to new discoveries and applications. However, its limitations include its potential toxicity and the need for further research to fully understand its effects.

Future Directions

There are several future directions for research on 5-Amino-N-(sec-butyl)-1-isopropyl-1H-pyrazole-4-carboxamide. These include further exploration of its anticancer properties and potential use as a pesticide in agriculture. Additionally, research on its potential use in environmental science for the removal of heavy metals from contaminated soil is also promising. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.

Synthesis Methods

The synthesis of 5-Amino-N-(sec-butyl)-1-isopropyl-1H-pyrazole-4-carboxamide involves a multi-step process that includes the reaction of sec-butylamine with ethyl acetoacetate, followed by the reaction with isopropyl hydrazine and subsequent cyclization to form the pyrazole ring. The final step involves the reaction with ammonium acetate to form the carboxamide group.

Scientific Research Applications

Research on 5-Amino-N-(sec-butyl)-1-isopropyl-1H-pyrazole-4-carboxamide has shown potential applications in various fields. In medicine, it has been found to have anticancer properties and can inhibit the growth of cancer cells. In agriculture, it has been found to have insecticidal properties and can be used as a pesticide. In environmental science, it has been found to have the potential to remove heavy metals from contaminated soil.

properties

IUPAC Name

5-amino-N-butan-2-yl-1-propan-2-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-5-8(4)14-11(16)9-6-13-15(7(2)3)10(9)12/h6-8H,5,12H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRDKLGVZLWNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(N(N=C1)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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